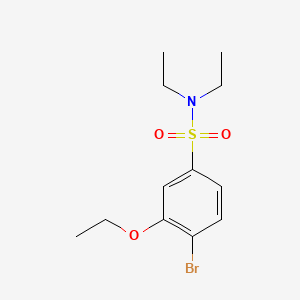
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C12H18BrNO3S and a molecular weight of 336.25 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
科学的研究の応用
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and has potential therapeutic applications.
類似化合物との比較
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:
4-bromo-N,N-diethylbenzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
3-ethoxy-N,N-diethylbenzenesulfonamide: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
N,N-diethylbenzenesulfonamide: Lacks both the bromine and ethoxy groups, making it less versatile in chemical reactions.
The presence of both the bromine and ethoxy groups in this compound makes it unique and more versatile for various chemical transformations and applications.
生物活性
4-Bromo-3-ethoxy-N,N-diethylbenzenesulfonamide is an organic compound belonging to the benzenesulfonamide family, characterized by its unique structure that includes a bromine atom, an ethoxy group, and diethyl substituents on the nitrogen atom. This compound has garnered attention in biological research due to its potential applications in enzyme inhibition and other therapeutic areas.
- Molecular Formula : C10H14BrN2O3S
- Molecular Weight : 305.19 g/mol
- CAS Number : 723744-39-6
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor . The compound is believed to interact with specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is critical in various biological pathways, particularly in the context of disease modulation.
Enzyme Inhibition
The compound's inhibition properties have been studied with respect to several enzymes, including:
- Carbonic Anhydrase : Inhibitory effects on this enzyme can lead to alterations in bicarbonate and pH homeostasis, making it a potential candidate for treating conditions like glaucoma.
- Proteasomes : Similar compounds have shown promise in inhibiting proteasome activity, which is crucial for protein degradation and cellular regulation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited carbonic anhydrase, leading to significant changes in bicarbonate levels in vitro. This suggests potential therapeutic applications in managing conditions related to acid-base balance.
-
Antimicrobial Activity :
- Research indicated that the compound exhibited significant antimicrobial properties against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. The mechanism involved the inhibition of DprE1, a critical enzyme in cell wall biosynthesis, demonstrating its potential as an anti-tubercular agent .
- Electrochemical Studies :
特性
IUPAC Name |
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-14(5-2)18(15,16)10-7-8-11(13)12(9-10)17-6-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFYMKHTJZNUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













